
Isoterbinafine hydrochloride, (E)-
Description
Isoterbinafine hydrochloride (E)-, also known as Terbinafine hydrochloride (E)-isomer, is a synthetic allylamine antifungal agent. Its IUPAC name is (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine monohydrochloride . The compound is characterized by a naphthalene moiety, an alkyne chain, and a trans (E)-configured double bond, which is critical for its biological activity. It is primarily used to treat dermatophyte infections (e.g., onychomycosis) due to its fungicidal action via inhibition of squalene epoxidase, a key enzyme in ergosterol biosynthesis .
Propriétés
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQARFOFOKGST-SZKNIZGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877265-30-0 | |
Record name | Isoterbinafine hydrochloride, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOTERBINAFINE HYDROCHLORIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Traditional Condensation Methods
Reaction Mechanism and Stepwise Synthesis
The conventional route involves condensing 1-chloro-6,6-dimethyl-2-heptene-4-yne (Formula VII) with N-methyl-1-naphthalenemethylamine hydrochloride (Formula VI) in the presence of a base. Triethylamine or sodium hydroxide is typically employed to deprotonate the amine, facilitating nucleophilic substitution . The reaction proceeds at 70–95°C in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE), achieving 80–85% conversion within 1–4 hours . A critical challenge is the formation of Z-isomer byproducts, necessitating iterative crystallizations to isolate the E-form .
Solvent and Base Selection
Polar aprotic solvents like THF enhance reaction kinetics by stabilizing transition states, while MTBE improves phase separation during workup . Alkali metal hydroxides (e.g., NaOH) offer cost efficiency but risk hydrolysis side reactions. In contrast, organic bases like triethylamine reduce side products but require stoichiometric amounts, increasing production costs . Table 1 compares solvent-base systems:
Solvent | Base | Temperature (°C) | Yield (%) | Isomer Purity (E:Z) |
---|---|---|---|---|
THF | Triethylamine | 70–95 | 82 | 92:8 |
MTBE | NaOH | 55–75 | 78 | 88:12 |
Toluene | K₂CO₃ | 80–100 | 75 | 85:15 |
Purification and Impurity Control
Post-reaction, the crude product undergoes extraction with dichloromethane (3×25 L) and washing with water to remove unreacted amines . Acidification with HCl (pH 0.2) precipitates terbinafine hydrochloride, which is centrifuged and washed with chilled acetone to reduce genotoxic impurities (<2.5 ppm) . Multi-milling through a 40-mesh screen yields a white crystalline solid with 99.5% HPLC purity .
Alternative Nickel-Catalyzed Coupling
Overcoming Traditional Limitations
Patent EP1753770B1 addresses isomer separation challenges by introducing a nickel-catalyzed coupling between (1-naphthylmethyl)methylamine and 6,6-dimethylhept-2-en-4-yn-1-yl bromide. Nickel(II) acetate in THF/toluene (1:3) at 85°C drives the reaction to 95% completion within 2 hours, favoring the E-isomer through π-allyl intermediate stabilization .
Solvent-Catalyst Synergy
The THF/toluene mixture optimizes catalyst solubility while suppressing oligomerization. A 10 mol% nickel loading achieves maximal turnover frequency (TOF = 48 h⁻¹), with residual catalyst removed via filtration through Celite® . This method reduces Z-isomer formation to <5%, eliminating the need for chromatographic separation .
Novel Crystalline Form-I Isolation
Synthesis of Form-I
WO2007096904A2 discloses a process yielding Form-I by reacting Formula VII with Formula VIII in polar solvents (e.g., dimethylformamide). After condensation, the mixture is cooled to 13°C, acidified with HCl, and extracted with MTBE. The organic layer is distilled under reduced pressure (25–35 torr) below 45°C, followed by acetone washing to isolate Form-I .
Characterization of Form-I
X-ray diffraction (XRPD) reveals distinct peaks at 9.5, 15.7, and 24.2° 2θ, confirming a monoclinic crystal system . Form-I exhibits superior bioavailability due to its high surface area (3.2 m²/g) and dissolution rate (85% in 30 minutes) .
Impurity Profiling and Optimization
Genotoxic Impurity Mitigation
Residual 1-chloroheptene derivatives, classified as genotoxic, are controlled to <2.5 ppm via three strategies:
-
Distillation under vacuum : Removing low-boiling impurities at 40–100°C and 20–40 torr .
-
Acetone recrystallization : Reduces hydrophobic contaminants by 90% .
-
Acid-base partitioning : Adjusting pH to 0.2 during extraction minimizes amine-related byproducts .
Solvent Recycling
MTBE and THF are recovered via fractional distillation (98% purity), reducing raw material costs by 30% .
Comparative Analysis of Industrial Methods
Method | Yield (%) | Purity (%) | Isomer Ratio (E:Z) | Scalability |
---|---|---|---|---|
Traditional | 78–82 | 99.5 | 92:8 | Moderate |
Nickel-Catalyzed | 95 | 99.9 | 98:2 | High |
Form-I Crystallization | 90 | 99.7 | 99:1 | High |
The nickel-catalyzed method excels in yield and stereoselectivity, while Form-I crystallization enhances dissolution properties for topical formulations .
Analyse Des Réactions Chimiques
Stage 2: Condensation and Salt Formation
-
Condensation : 1-halogen-6,6-dimethyl-2-heptene-4-yne reacts with N-methyl-1-naphthalenemethylamine in the presence of a base (e.g., Na₂CO₃) at 10–140°C to form terbinafree base .
-
Hydrochloride Salt Formation : The free base is treated with HCl in alcohol (e.g., ethanol), followed by recrystallization to yield >99% pure (E)-terbinafine hydrochloride .
Table 1: Key Reaction Parameters
Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
---|---|---|---|---|
Halogenation | PBr₃, ZnCl₂ | 80–90°C | Hexane/THF | 56.6 |
Condensation | N-methyl-1-naphthalenemethylamine, Na₂CO₃ | 10–140°C | THF | >90 |
Salt Formation | HCl (gaseous) | RT | Ethanol | >99 |
Stereochemical Considerations
The trans (E)-isomer is therapeutically active. Key stereochemical outcomes:
-
Halogenation Rearrangement : ZnCl₂ catalysis promotes a 6:1 trans/cis ratio during halogenation. Subsequent rectification enriches trans content to >95% .
-
Geometric Selectivity : The reaction with acrolein favors formation of the (E)-configured allylic alcohol intermediate due to steric hindrance from the tert-butyl group .
Key Reaction Parameters and Optimization
-
Catalyst Efficiency : ZnCl₂ (0.2–4 mol equivalents) enhances halogenation rates and regioselectivity .
-
Solvent Effects : Polar aprotic solvents (THF, dichloromethane) improve reaction homogeneity, while non-polar solvents (hexane) aid in intermediate isolation .
-
Temperature Control : Lower temperatures (-10°C to 0°C) minimize side reactions during lithiation steps .
Byproducts and Impurities
-
Cis-Isomer : Forms during halogenation (up to 5.5% cis content before rectification) .
-
Dihydrodiol Derivatives : Observed during oxidative metabolism but not in synthesis .
-
Degradation Products : Long-term storage may yield naphthalene derivatives under acidic or oxidative conditions .
Stability Under Reaction Conditions
Applications De Recherche Scientifique
Onychomycosis Treatment
Isoterbinafine hydrochloride has shown significant efficacy in treating onychomycosis (fungal nail infections). A study indicated that continuous treatment with terbinafine (250 mg/day) leads to higher mycological cure rates compared to itraconazole, with 46% of patients achieving mycological cure without the need for additional interventions after 18 months . The study emphasizes the importance of prolonged treatment duration for better outcomes.
Superficial Fungal Infections
Recent research has explored the use of isoterbinafine in nanogel formulations for treating superficial fungal infections. These pH-responsive nanogels enhance drug delivery and improve therapeutic outcomes by providing controlled release and increased skin penetration . This innovative approach demonstrates the potential for enhanced efficacy compared to traditional topical formulations.
Terbinafine vs. Itraconazole
Comparative studies have consistently shown that isoterbinafine hydrochloride exhibits superior efficacy compared to other antifungals like itraconazole. In one study, the combination of terbinafine and itraconazole resulted in higher clinical and mycological cure rates than either drug used alone, although the differences were not statistically significant . This suggests a potential synergistic effect when both agents are combined.
Safety Profile
The safety profile of isoterbinafine hydrochloride has been extensively studied. A review indicated minimal adverse effects associated with its use, primarily gastrointestinal disturbances . Furthermore, systemic absorption studies have confirmed that topical formulations result in low systemic exposure, minimizing risks associated with oral antifungal therapies .
Nanogel Formulations
The development of nanogel formulations for delivering isoterbinafine hydrochloride represents a significant advancement in antifungal therapy. These formulations have demonstrated improved stability and enhanced antifungal activity against various pathogens . The study highlighted that TBH-loaded nanogels exhibited effective inhibition zones against fungal strains comparable to traditional formulations.
Formulation Type | Efficacy | Stability | Skin Penetration |
---|---|---|---|
Traditional Cream | Moderate | Moderate | Low |
Nanogel | High | High | High |
Case Studies and Research Findings
Several case studies illustrate the successful application of isoterbinafine hydrochloride in clinical settings:
Mécanisme D'action
Isoterbinafine hydrochloride, (E)- exerts its antifungal effects by inhibiting the enzyme squalene monooxygen
Activité Biologique
Isoterbinafine hydrochloride, a derivative of terbinafine, is an antifungal compound primarily utilized in the treatment of various fungal infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential side effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of isoterbinafine hydrochloride.
Inhibition of Squalene Epoxidase:
Isoterbinafine hydrochloride exhibits its antifungal properties by inhibiting the enzyme squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, isoterbinafine disrupts the conversion of squalene to lanosterol, leading to a deficiency in ergosterol and resulting in fungal cell death due to membrane destabilization .
Selective Activity:
The compound demonstrates selective inhibition against fungal squalene epoxidase compared to human enzymes, minimizing adverse effects on human cholesterol synthesis. This selectivity is attributed to structural differences between fungal and mammalian enzymes, allowing for targeted antifungal activity without significantly impacting human cells .
Pharmacokinetics
Absorption and Distribution:
Isoterbinafine hydrochloride is highly lipophilic, which facilitates its accumulation in keratin-rich tissues such as skin and nails. Following oral administration, it achieves over 70% absorption; however, its bioavailability is reduced to approximately 40% due to first-pass metabolism . The volume of distribution is notably high, indicating extensive tissue penetration.
Metabolism:
The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP2C9, CYP2B6, among others), leading to various metabolites that may have their own biological activities . The elimination route primarily involves renal excretion, with approximately 80% of the drug eliminated through urine.
Efficacy in Clinical Studies
Clinical trials have demonstrated the effectiveness of isoterbinafine hydrochloride in treating onychomycosis and other dermatophyte infections.
Case Study: Terbinafine vs. Itraconazole
In a comparative study involving patients with onychomycosis, those treated with isoterbinafine showed significantly higher mycological cure rates than those treated with itraconazole. At 18 months post-treatment, 77% of patients on isoterbinafine achieved mycological cure compared to 42% for itraconazole .
Topical Formulations:
A clinical trial assessing a topical formulation (1% cream) indicated complete cure rates of 100% by the end of three weeks among patients treated with isoterbinafine hydrochloride . These findings underscore its rapid efficacy in localized fungal infections.
Safety and Side Effects
While generally well-tolerated, side effects may include gastrointestinal disturbances and skin reactions. The incidence of adverse effects appears minimal when compared to other antifungal agents . Long-term studies suggest that while some patients may experience relapses after initial treatment, re-treatment with isoterbinafine often yields positive outcomes .
Comparative Biological Activity
The following table summarizes key biological activities and pharmacological properties of isoterbinafine hydrochloride:
Property | Details |
---|---|
Mechanism of Action | Inhibition of squalene epoxidase |
Selectivity | High selectivity for fungal over human enzymes |
Absorption | >70% absorbed; ~40% bioavailable |
Volume of Distribution | High (947.5 L) |
Metabolism | Hepatic via CYP450 enzymes |
Elimination Route | 80% renal excretion |
Efficacy Rate | Up to 77% mycological cure at 18 months |
Comparaison Avec Des Composés Similaires
Key Identifiers :
- CAS No.: 78628-80-5
- Molecular Formula : C₂₁H₂₅N·HCl
- Molecular Weight : 327.89 g/mol
- EC Number : 616-640-4
Comparison with Similar Hydrochloride Compounds
Structural and Functional Comparisons
The table below highlights structural and pharmacological differences between Isoterbinafine hydrochloride (E)- and other hydrochloride-containing compounds:
Compound | Molecular Formula | CAS No. | Therapeutic Use | Key Structural Features |
---|---|---|---|---|
Isoterbinafine HCl (E) | C₂₁H₂₅N·HCl | 78628-80-5 | Antifungal (dermatophytes) | Naphthalene, alkyne, trans (E)-double bond |
Tapentadol HCl | C₁₄H₂₃NO₂·HCl | 175591-23-8 | Analgesic (opioid) | Benzene, tertiary amine, ether linkage |
Chlorphenoxamine HCl | C₁₈H₂₂ClNO·HCl | 562-09-4 | Antihistamine | Diphenylmethane, ethylamine chain |
Memantine HCl | C₁₂H₂₁N·HCl | 41100-52-1 | Alzheimer’s therapy | Adamantane backbone, dimethylamino group |
Desmethyldoxepin HCl | C₁₈H₁₉NO·HCl | 4504-96-5 | Antidepressant (tricyclic) | Dibenzoxepine ring, secondary amine |
Key Observations :
- Naphthalene vs. Aromatic Systems : Unlike Tapentadol or Memantine, Isoterbinafine’s naphthalene group enhances lipophilicity, promoting skin and nail penetration .
- Alkyne Chain: The alkyne in Isoterbinafine is absent in compounds like Chlorphenoxamine or Desmethyldoxepin, contributing to its unique enzyme-binding specificity .
- Trans Configuration : The (E)-isomer of Terbinafine shows superior antifungal activity compared to the (Z)-isomer, which is less stable and pharmacologically inactive .
Research Findings and Analytical Methods
Stability and Analytical Challenges
Isoterbinafine HCl’s stability is pH-dependent, degrading rapidly in alkaline conditions. Spectrophotometric methods (e.g., UV at 283 nm) are commonly used for quantification, achieving a linear range of 2–20 μg/mL with R² > 0.995 . In contrast, Memantine HCl requires HPLC for analysis due to its non-chromophoric adamantane structure .
Comparative Efficacy in Fungal Infections
- Isoterbinafine HCl vs. Azoles : Demonstrates fungicidal (vs. fungistatic) action, resulting in shorter treatment durations (e.g., 12 weeks vs. 6–12 months for Itraconazole in onychomycosis) .
- Isoterbinafine HCl vs. Ciclopirox : Higher cure rates (76% vs. 29% in nail infections) due to deeper keratin layer penetration .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.